2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, which is known for its diverse biological activities, and a pyrrolidinone moiety, which contributes to its chemical reactivity.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, is the glutamate transporter EAAT2 . This transporter plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of this neurotransmitter . The compound’s interaction with EAAT2 is stereoselective, indicating that it binds to a specific spatial configuration of the transporter .
Biochemical Pathways
The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing glutamate uptake, it reduces the activation of glutamate receptors, which can have various downstream effects depending on the specific receptors and neural circuits involved .
Pharmacokinetics
The compound has been found to have favorable pharmacokinetic properties. It is orally bioavailable and shows a good permeability in the parallel artificial membrane permeability assay .
Result of Action
The compound’s enhancement of glutamate uptake can help to prevent the overactivation of glutamate receptors, which is associated with various neurological disorders . In particular, the compound has shown potent antiseizure activity in vivo, suggesting that it could be beneficial in the treatment of epilepsy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the individual’s physiological state and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
The compound 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate plays a significant role in biochemical reactions . It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The effects of this compound on cells are diverse and multifaceted . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated pyrrolidinones, and the corresponding carboxylic acids and alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone moiety and has been studied for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)butanamide: Another similar compound with a pyrrolidinone ring, known for its potential therapeutic applications.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a chromene core and a pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNPVRICKDZFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375219 | |
Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139346-57-9 | |
Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139346-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment affect the photophysical properties of 7-DCCAE?
A: The photophysical behavior of 7-DCCAE is heavily influenced by solvent polarity. In nonpolar solvents, 7-DCCAE primarily exists in its nonpolar form and exhibits a low nonradiative decay rate constant (knr), indicating emission from the S1-LE state to the S0 ground state []. Conversely, in polar solvents, 7-DCCAE undergoes intramolecular charge transfer (ICT) followed by the formation of a twisted intramolecular charge transfer (TICT) state, impacting its fluorescence quantum yield and lifetime []. This solvent-dependent behavior has been analyzed using various solvatochromic models, including Lippert, Dimroth, Kamlet-Taft, and Catalán models, to understand the solvatochromic shifts observed [].
Q2: How does 7-DCCAE behave within reverse micelle systems, and how does this environment impact its photophysical properties?
A: When encapsulated within reverse micelles formed by sodium dioctylsulfosuccinate (AOT), 7-DCCAE exhibits excitation wavelength-dependent photophysics []. For instance, a red edge excitation shift (REES) is observed, with the magnitude of the shift decreasing as the size of the water pool within the reverse micelle increases []. Additionally, the rotational relaxation time of 7-DCCAE within the reverse micelle decreases as the water to surfactant mole ratio (w0) increases []. This suggests that the confined environment and varying water content within the reverse micelle significantly influence the excited state dynamics of 7-DCCAE.
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